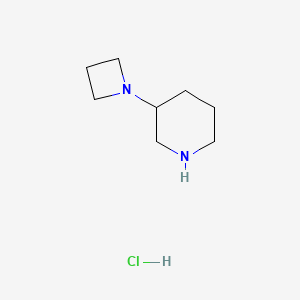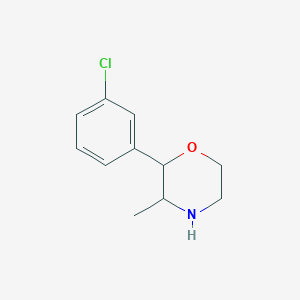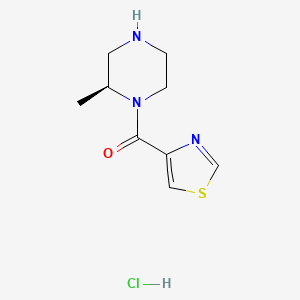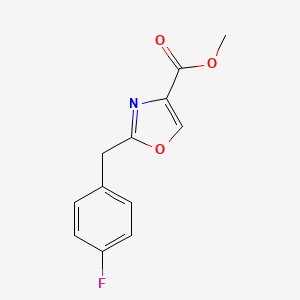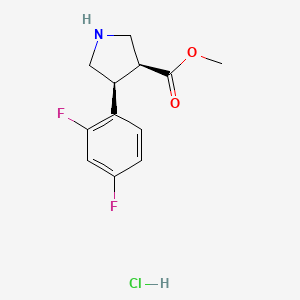
methyl (3S,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Difluorophenyl Group: This step often involves a substitution reaction where a difluorophenyl group is introduced to the pyrrolidine ring.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups to the aromatic ring.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group could play a crucial role in binding to these targets, while the pyrrolidine ring might influence the compound’s overall conformation and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (3S,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride: Similar structure but lacks the difluorophenyl group.
Methyl (3S,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate hydrochloride: Contains chlorine atoms instead of fluorine.
Methyl (3S,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylate hydrochloride: Contains methyl groups instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in methyl (3S,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride can significantly influence its chemical properties, such as its reactivity and binding affinity to molecular targets. This makes it unique compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H14ClF2NO2 |
|---|---|
Poids moléculaire |
277.69 g/mol |
Nom IUPAC |
methyl (3S,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13F2NO2.ClH/c1-17-12(16)10-6-15-5-9(10)8-3-2-7(13)4-11(8)14;/h2-4,9-10,15H,5-6H2,1H3;1H/t9-,10-;/m1./s1 |
Clé InChI |
ZOYYJSSNVZTJPG-DHTOPLTISA-N |
SMILES isomérique |
COC(=O)[C@@H]1CNC[C@@H]1C2=C(C=C(C=C2)F)F.Cl |
SMILES canonique |
COC(=O)C1CNCC1C2=C(C=C(C=C2)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)
![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)


![[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)

![[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)
